Methyl 14-bromo-3-oxotetradecanoate
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Overview
Description
Methyl 14-bromo-3-oxotetradecanoate is an organic compound with the molecular formula C15H27BrO3. It is a derivative of tetradecanoic acid, featuring a bromine atom at the 14th position and a keto group at the 3rd position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 14-bromo-3-oxotetradecanoate typically involves the bromination of methyl 3-oxotetradecanoate. The reaction can be carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions often require a controlled temperature to prevent over-bromination and to ensure the selective substitution at the 14th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the esterification of tetradecanoic acid to form methyl tetradecanoate, followed by selective bromination and oxidation to introduce the keto group at the 3rd position. The reaction conditions are optimized for high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 14-bromo-3-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 14-bromo-3-oxotetradecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of Methyl 14-bromo-3-oxotetradecanoate involves its interaction with various molecular targets. The bromine atom and the keto group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The keto group can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxotetradecanoate: Lacks the bromine atom at the 14th position.
Methyl 14-chloro-3-oxotetradecanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 14-bromo-3-hydroxytetradecanoate: Contains a hydroxyl group instead of a keto group at the 3rd position.
Uniqueness
Methyl 14-bromo-3-oxotetradecanoate is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity patterns. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The keto group allows for various redox transformations, expanding the compound’s utility in synthetic chemistry.
Properties
CAS No. |
64670-10-6 |
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Molecular Formula |
C15H27BrO3 |
Molecular Weight |
335.28 g/mol |
IUPAC Name |
methyl 14-bromo-3-oxotetradecanoate |
InChI |
InChI=1S/C15H27BrO3/c1-19-15(18)13-14(17)11-9-7-5-3-2-4-6-8-10-12-16/h2-13H2,1H3 |
InChI Key |
JNLOICXIXBIPMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CCCCCCCCCCCBr |
Origin of Product |
United States |
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